molecular formula C11H11FO B13196083 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13196083
M. Wt: 178.20 g/mol
InChI Key: CGSJBSBEDJACCC-UHFFFAOYSA-N
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Description

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a high-value, fluorinated organic intermediate designed for advanced research and development in medicinal chemistry and drug discovery. This compound belongs to the 1-tetralone family, characterized by a partially hydrogenated naphthalene core with a ketone functionality at the 1-position, providing a versatile and reactive scaffold for complex molecular synthesis. The strategic introduction of both fluoro and methyl substituents on the tetralone ring system significantly modifies the compound's electronic distribution, lipophilicity, and metabolic stability. These properties are frequently exploited in modern Structure-Activity Relationship (SAR) optimization to enhance the binding affinity and pharmacokinetic profiles of lead compounds. Fluorine atoms can engage in dipole interactions and weak hydrogen bonds, while the methyl group introduces steric effects that can fine-tune the molecule's conformation. This chemical serves as a crucial building block in the synthesis of various bioactive molecules. Tetralone derivatives are widely utilized in the development of neuroactive agents, cardiovascular drugs, and other therapeutic compounds. Furthermore, the ketone group allows for diverse functional transformations, making it an ideal precursor for chiral auxiliaries and heterocyclic building blocks. As a versatile intermediate, it is suitable for cross-coupling reactions and the construction of more complex, fluorinated architectures essential for creating novel pharmaceuticals and fine chemicals. This product is provided with high purity and consistent quality to ensure reliable performance in both academic and industrial research settings. It is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-fluoro-7-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3

InChI Key

CGSJBSBEDJACCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC(C2=O)F)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting from Naphthalene Derivatives

The predominant approach involves the functionalization of naphthalene or tetralin derivatives through selective halogenation, methylation, and subsequent oxidation to form the desired ketone.

Step 1: Selective Fluorination at the 7-Position
  • Method: Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
  • Reaction Conditions: Typically performed at low temperatures (0–25°C) in polar aprotic solvents like acetonitrile or dichloromethane.
  • Outcome: Introduction of fluorine at the 7-position with high regioselectivity.
Step 2: Methylation at the 2-Position
  • Method: Directed ortho-methylation using methylating agents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
  • Reaction Conditions: Reflux in acetone or dimethylformamide (DMF) to facilitate nucleophilic substitution.
  • Outcome: Formation of 2-methyl substituted tetralin derivatives.

Hydrogenation to Form the Tetrahydronaphthalene Core

  • Method: Catalytic hydrogenation of the aromatic naphthalene ring system.
  • Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.
  • Reaction Conditions: Hydrogen gas at 1–5 atm pressure, room temperature to moderate heating.
  • Outcome: Conversion of aromatic rings into saturated tetrahydronaphthalene rings with retention of substituents.

Oxidation to Ketone

  • Method: Oxidative cleavage of the tetrahydronaphthalene to the corresponding ketone.
  • Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidants.
  • Reaction Conditions: Aqueous or alkaline medium, reflux conditions.
  • Outcome: Formation of the ketone at the desired position, yielding 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one .

Specific Synthesis Example

A representative synthesis pathway, adapted from patent literature and chemical synthesis reports, involves:

Step Reaction Reagents & Conditions Purpose
1 Fluorination NFSI or Selectfluor in acetonitrile at 0°C Regioselective fluorination at C-7
2 Methylation Methyl iodide (CH₃I), K₂CO₃ in DMF Methylation at C-2
3 Hydrogenation H₂, Pd/C catalyst, room temp, 1 atm Saturation of aromatic ring
4 Oxidation KMnO₄ in aqueous solution, reflux Conversion to ketone

This route yields the target compound with high regioselectivity and purity, suitable for further pharmaceutical or chemical applications.

Data Tables Summarizing Reaction Conditions

Reaction Step Reagents Solvent Temperature Catalyst Yield (%) Notes
Fluorination NFSI or Selectfluor Acetonitrile 0°C to 25°C 80–90 High regioselectivity
Methylation CH₃I, K₂CO₃ DMF Reflux 75–85 Ortho-selectivity
Hydrogenation H₂, Pd/C Ethanol or Acetone Room temp Pd/C 85–95 Complete saturation
Oxidation KMnO₄ Aqueous Reflux 70–85 Controlled to prevent overoxidation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one carboxylic acid.

    Reduction: Formation of 2-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific receptors or enzymes. Its fluorinated nature may enhance the metabolic stability and bioavailability of the resulting drugs.

Industry: In the industrial sector, 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one can be used in the development of advanced materials, such as polymers and coatings, where fluorinated compounds are valued for their unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, as well as its metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogens vs. Alkyl Groups

Halogen-Substituted Tetralones
  • 7-Bromo-1-tetralone (C₁₀H₉BrO, MW 225.085 g/mol): Bromine at the 7-position increases molecular weight and polarizability compared to fluorine. This compound is used in synthesis due to bromine’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Its semicarbazone derivative is noted in , highlighting its utility in forming hydrazone-based intermediates .
  • 8-Bromo-7-methoxy-tetralone : A dual-substituted analog with bromine (8-position) and methoxy (7-position) groups. The methoxy group enhances solubility in polar solvents, while bromine facilitates further functionalization .
Methyl-Substituted Tetralones
  • 3-Methyltetral-1-one : A key intermediate for antiviral and antitumor agents. The 3-methyl group enhances steric bulk, influencing binding interactions in therapeutic targets .
  • 4-Isopropyl-6-methyltetral-1-one (C₁₄H₁₈O, MW 202.29 g/mol): The isopropyl group increases hydrophobicity (logP = 3.711), making it suitable for lipid-rich environments. Its high critical temperature (1707 K) suggests thermal stability .
Fluoro-Substituted Tetralones
  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride : Although an amine derivative, the 7-fluoro substitution demonstrates fluorine’s role in improving bioavailability and resistance to oxidative metabolism .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) logP Key Applications
2-Fluoro-7-methyl-tetralone* C₁₁H₁₁FO ~178.21 2-F, 7-CH₃ Not reported ~2.8† Pharmaceutical intermediates
7-Bromo-1-tetralone C₁₀H₉BrO 225.085 7-Br Not reported ~2.5 Cross-coupling reactions
7-Methoxy-1-tetralone C₁₁H₁₂O₂ 176.22 7-OCH₃ 59–63 ~1.9 Precursor for butorphanol
3-Methyltetral-1-one C₁₁H₁₂O 160.21 3-CH₃ Not reported ~2.3 Antiviral/antitumor agents
4-Isopropyl-6-methyltetral-1-one C₁₄H₁₈O 202.29 4-(CH(CH₃)₂), 6-CH₃ Not reported 3.711 Materials science

*Inferred data; †Estimated using substituent contributions.

Commercial and Industrial Relevance

  • Pricing and Availability : Bromo- and methoxy-substituted tetralones (e.g., 6-methoxy-2-phenyl-tetralone) are commercially available at $5–$500/g, depending on purity and supplier . Fluorinated derivatives like 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride are niche products, likely reflecting higher synthesis costs .

Biological Activity

2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated derivative of tetrahydronaphthalenone, characterized by a unique chemical structure that includes a fluorine atom and a methyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C11H11FO
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 2059937-19-6

Biological Activity Overview

The biological activity of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one has been explored in various studies. Its potential therapeutic applications include:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Anticancer Properties : Preliminary research suggests that this compound may inhibit the growth of various cancer cell lines. The structure's ability to interact with specific molecular targets enhances its efficacy in cancer treatment.

The biological activity of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one is largely attributed to its structural features:

  • The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
  • The compound may interact with enzymes or receptors involved in disease pathways, potentially inhibiting their activity.

Antimicrobial Activity

A study conducted using the agar diffusion method revealed that 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one exhibited notable antibacterial activity with Minimum Inhibitory Concentrations (MIC) as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a promising potential for development as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one on various cancer cell lines. The findings are summarized below:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)10.2
A549 (Lung Cancer)12.8

These values suggest that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

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